molecular formula C23H24N2O3S B2531354 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide CAS No. 1171947-25-3

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Cat. No. B2531354
CAS RN: 1171947-25-3
M. Wt: 408.52
InChI Key: DYDMBTTWSKTKRY-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a compound that appears to be related to the class of isoquinolinesulfonamides, which are known for their ability to inhibit protein kinases. These compounds have been studied for their potential in therapeutic applications due to their selective inhibition properties, particularly towards cyclic nucleotide-dependent protein kinases and protein kinase C .

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been explored using various solid catalysts under acidic conditions. A specific example is the synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, which was achieved with high yields in acetonitrile using a Wells–Dawson type heteropolyacid H6P2W18O62 as an acidic solid catalyst . Although the exact synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is not detailed, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, has been analyzed using X-ray crystallography. The study revealed the presence of both intra- and intermolecular weak interactions, including hydrogen bonds and π interactions. These interactions contribute to the stability of the molecular structure and could be similar in the compound of interest .

Chemical Reactions Analysis

Isoquinolinesulfonamides have been shown to interact with protein kinases, inhibiting their activity. This interaction is attributed to the direct binding of the compound to the active center of the enzyme. The inhibitory effects are reversible and competitive with respect to ATP, indicating that these compounds could serve as lead structures for the development of new kinase inhibitors .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide are not directly reported, related naphthalenesulfonic acid derivatives have been analyzed for their solubility and behavior in environmental samples. These compounds are polar and water-soluble, and their presence in industrial effluents and river water has been quantitatively determined using gas chromatography-mass spectrometry after derivatization . The physical and chemical properties of the compound of interest may share similarities with these derivatives, such as solubility in water and the ability to be analyzed using similar chromatographic techniques.

Scientific Research Applications

Inhibition of Protein Kinases

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide and its derivatives have been found to inhibit various protein kinases. Isoquinolinesulfonamides, including similar compounds, are potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, showing selective inhibition toward certain protein kinases. These compounds inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases significantly, with certain derivatives exhibiting marked inhibition more toward cyclic nucleotide-dependent protein kinases than others. The inhibition mechanism involves a direct interaction with the enzyme's active center, indicating potential applications in elucidating protein kinase functions and developing new therapeutic agents (Hidaka et al., 1984).

Potential Clinical Applications

Further studies have focused on the clinical applications of these inhibitors. Isoquinolinesulfonamide derivatives have been explored for their potential in clinical therapy, particularly in Japan. Their mechanisms of action and application in developing new types of medicine highlight their significance in medical research and treatment, suggesting a promising area for future investigation and application in clinical settings (Hidaka et al., 2005).

Enantioselective Hydrogenations

Research on sulfonamides containing 8-aminoquinoline and their Ni(II) complexes has demonstrated their utility in catalysis, particularly in the enantioselective hydrogenation of quinoline derivatives. These findings suggest potential applications in asymmetric synthesis, offering a method to achieve high enantiomeric excess in the hydrogenation of specific organic compounds, which is crucial for the production of pharmaceuticals and fine chemicals with high stereochemical purity (Macías et al., 2002).

Antimicrobial Activity

Some derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies indicate that certain sulfonate derivatives exhibit high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. This suggests the potential of these compounds in developing new antimicrobial agents, which is critical given the rising issue of antibiotic resistance (Fadda et al., 2016).

Fluorescent pH Probes

Europium(III) complexes containing derivatives of sulfonamides have been developed as fluorescent pH probes. These complexes exhibit high sensitivity to pH changes in neutral aqueous solutions, providing a valuable tool for biological and chemical sensing applications. The ability to monitor pH changes accurately in various environments, including in vivo, highlights their potential utility in research and diagnostic applications (Zhang et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on the specific biological target it interacts with. Tetrahydroquinolines are known to have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The future research directions for this compound could involve studying its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the biological activities of similar tetrahydroquinoline compounds, it could be a promising candidate for drug discovery .

properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-16(2)23(26)25-13-5-8-19-14-20(10-12-22(19)25)24-29(27,28)21-11-9-17-6-3-4-7-18(17)15-21/h3-4,6-7,9-12,14-16,24H,5,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDMBTTWSKTKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

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